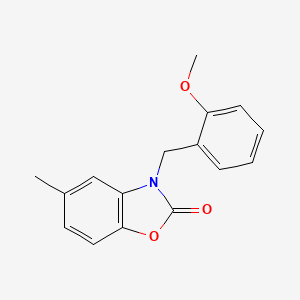

3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one

Descripción

Propiedades

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-7-8-15-13(9-11)17(16(18)20-15)10-12-5-3-4-6-14(12)19-2/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEWDXYFECFVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641851 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves the condensation of 2-aminophenol with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the benzooxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The benzooxazole ring can be reduced to a benzoxazine ring using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 3-(2-Hydroxy-benzyl)-5-methyl-3H-benzooxazol-2-one.

Reduction: 3-(2-Methoxy-benzyl)-5-methyl-3H-benzoxazine.

Substitution: 3-(2-Substituted-benzyl)-5-methyl-3H-benzooxazol-2-one.

Aplicaciones Científicas De Investigación

3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an antimicrobial and anticancer agent.

Industry: Used in the development of new materials with specific electronic properties.

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoxazolone Family

3-[5-(4-Fluorophenylamino)-[1,3,4]thiadiazol-2-yl-methyl]-5-methyl-3H-benzooxazol-2-one (1l)

- Structure: Shares the 5-methyl-benzooxazolone core but incorporates a 4-fluorophenylamino-thiadiazole group instead of the 2-methoxybenzyl substituent.

- Molecular Formula: C₁₇H₁₃FN₄O₂S (vs. C₁₆H₁₄NO₃ for the target compound).

N-(2-Methoxy-benzyl)acetamide (2MBA)

- Structure : Features a 2-methoxybenzyl group linked to an acetamide (CH₃CONH-) instead of a benzooxazolone ring.

- Molecular Formula: C₁₀H₁₃NO₂.

- Research Findings : Demonstrated strong interactions with PARP proteins (critical in DNA repair and cancer therapy) via molecular docking and DFT analysis. Its HOMO-LUMO gap (4.2 eV) indicates moderate reactivity .

Functional Analogues with Directed Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a benzamide core with a hydroxy-tertiary-butyl group.

- Molecular Formula: C₁₂H₁₇NO₂.

- Relevance : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound .

- Key Difference : The hydroxy group enables coordination with transition metals, making it more suitable for catalytic applications than the methoxybenzyl-substituted benzoxazolone.

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Properties : DFT studies on 2MBA revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate electron density distribution. The target compound’s methoxybenzyl group may similarly influence electron-rich regions, affecting binding to enzymatic pockets .

- Biological Targets : While 1l targets TNF-α, 2MBA interacts with PARP proteins. This highlights the benzoxazolone scaffold’s versatility in targeting diverse pathways, depending on substituents .

- Synthetic Flexibility : The methoxybenzyl group in the target compound could be modified to include thiadiazole or fluorophenyl groups (as in 1l) to enhance anti-inflammatory potency .

Actividad Biológica

3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a member of the benzooxazole family, known for its diverse biological activities. This compound features a unique structure that combines a benzooxazole ring with a methoxybenzyl substituent, which contributes to its potential therapeutic applications. Recent studies have investigated its antimicrobial and anticancer properties, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.27 g/mol. The structure is characterized by:

- Benzooxazole ring : A fused benzene and oxazole ring system.

- Methoxybenzyl group : Enhances solubility and stability.

- Methyl group : Contributes to the compound's overall biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MIC) were determined using standard methods against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 25 | Moderate |

| Staphylococcus aureus | 50 | Weak |

| Bacillus subtilis | 30 | Moderate |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 12.5 | High |

| A549 | 15.0 | Moderate |

| HepG2 | 20.0 | Moderate |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, although the specific molecular targets remain to be fully elucidated.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in key biochemical pathways. Preliminary studies suggest that it may inhibit enzymes linked to cell proliferation, thereby exerting its anticancer effects. Further research is necessary to clarify these interactions and identify precise molecular targets.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various benzooxazole derivatives, including this compound, against multi-drug resistant strains of bacteria. Results indicated that this compound possessed superior activity compared to traditional antibiotics.

- Cancer Cell Line Studies : In a comparative study involving multiple derivatives, this compound demonstrated significant cytotoxicity against breast and lung cancer cell lines, validating its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one?

The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions or through substitution reactions on pre-formed benzoxazolone scaffolds. For example, benzyl-protected intermediates may undergo nucleophilic substitution with methoxybenzyl groups in the presence of a base (e.g., KOH) and polar aprotic solvents like DMF. Reaction progress is monitored via TLC, and purification is achieved using column chromatography with silica gel .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., monoclinic system, space group P21/c, lattice parameters a = 7.494 Å, b = 8.373 Å, c = 24.770 Å) provide precise bond lengths and angles . Complementary techniques include:

- ¹H/¹³C NMR : Key signals include methoxy protons (~3.8 ppm), methyl groups on the benzoxazolone ring (~2.5 ppm), and aromatic protons (6.5–7.8 ppm) .

- HRMS : Molecular ion peaks (e.g., m/z 295.3 for C₁₈H₁₇NO₃) validate the molecular formula .

Advanced Research Questions

Q. What strategies are used to analyze contradictory bioactivity data for benzoxazolone derivatives?

Discrepancies in antimicrobial or antifungal activity (e.g., MIC values) may arise from variations in:

Q. How can computational chemistry predict the SAR of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., fungal CYP51) identifies critical interactions, such as hydrogen bonding with the methoxybenzyl group. QSAR models using Hammett constants or logP values correlate substituent electronic effects with bioactivity .

Q. What experimental approaches are used to study metabolic stability in vitro?

Q. How do salt or co-crystal forms influence the physicochemical properties of this compound?

Hydrochloride salts (e.g., (5-methoxy-1,3-benzoxazol-2-yl)methylamine hydrochloride) enhance aqueous solubility. Co-crystallization with succinic acid improves thermal stability (DSC/TGA analysis) and bioavailability (Caco-2 permeability assays) .

Methodological Considerations

Q. What precautions are necessary when handling this compound in the laboratory?

- PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust formation .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.